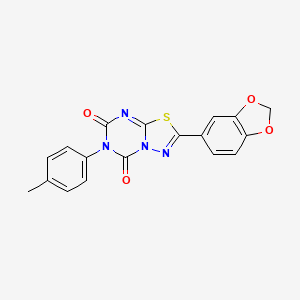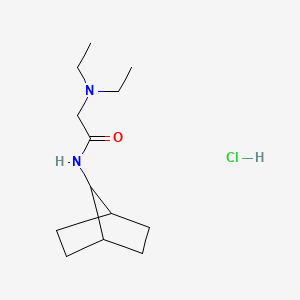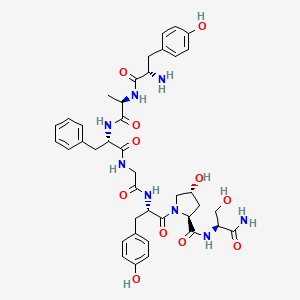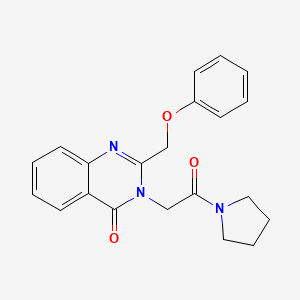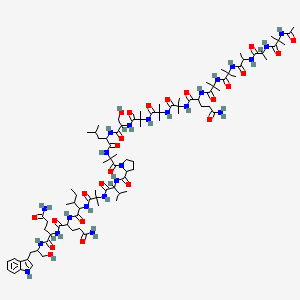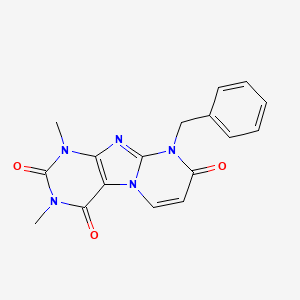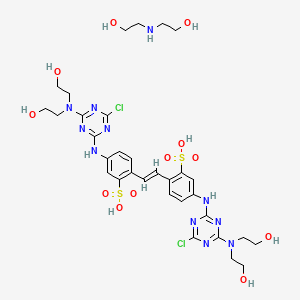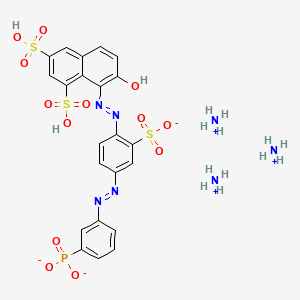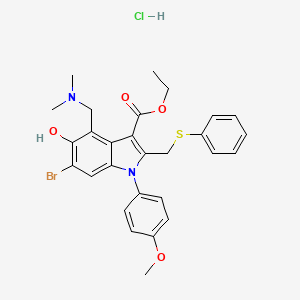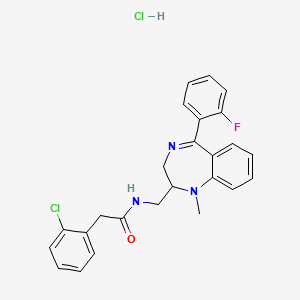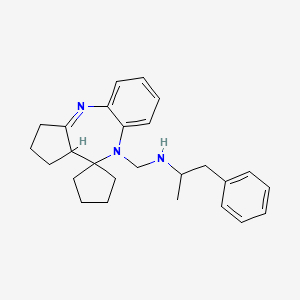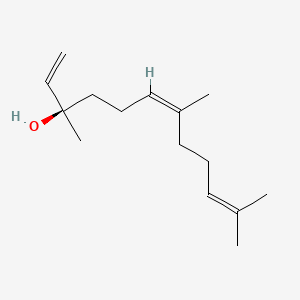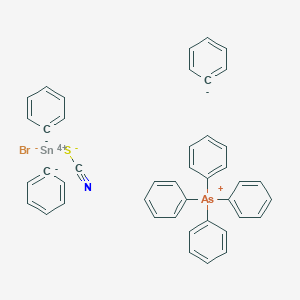
Tetraphenylarsonium bromotriphenyl(thiocyanato-N)stannate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraphenylarsonium bromotriphenyl(thiocyanato-N)stannate(1-) is a complex organometallic compound It consists of a tetraphenylarsonium cation and a bromotriphenyl(thiocyanato-N)stannate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetraphenylarsonium bromotriphenyl(thiocyanato-N)stannate(1-) typically involves a metathetic reaction. One common method involves reacting tetraphenylarsonium chloride with bromotriphenyl(thiocyanato-N)stannate in a suitable solvent such as acetonitrile or ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Tetraphenylarsonium bromotriphenyl(thiocyanato-N)stannate(1-) can undergo various chemical reactions, including:
Substitution Reactions: The thiocyanato group can be substituted with other ligands under appropriate conditions.
Oxidation and Reduction Reactions: The stannate center can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles. These reactions typically occur in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new organometallic complexes with different ligands, while oxidation reactions can lead to higher oxidation states of the stannate center.
Wissenschaftliche Forschungsanwendungen
Tetraphenylarsonium bromotriphenyl(thiocyanato-N)stannate(1-) has several applications in scientific research:
Biology: Its potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, including its role as a catalyst in drug synthesis.
Wirkmechanismus
The mechanism by which tetraphenylarsonium bromotriphenyl(thiocyanato-N)stannate(1-) exerts its effects involves interactions at the molecular level. The thiocyanato group can participate in coordination chemistry, forming bonds with various metal centers. This can influence the reactivity and stability of the compound. Additionally, the stannate center can undergo redox reactions, which can be harnessed in catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraphenylarsonium diisothiocyanatodichlorocobaltate(II): Similar in structure but contains cobalt instead of tin.
Tetraphenylarsonium halochromates: These compounds contain halides and are used in different chemical reactions.
Uniqueness
Tetraphenylarsonium bromotriphenyl(thiocyanato-N)stannate(1-) is unique due to the presence of the stannate center and the thiocyanato ligand
Eigenschaften
CAS-Nummer |
159000-27-8 |
|---|---|
Molekularformel |
C43H35AsBrNSSn |
Molekulargewicht |
871.3 g/mol |
IUPAC-Name |
benzene;tetraphenylarsanium;tin(4+);bromide;thiocyanate |
InChI |
InChI=1S/C24H20As.3C6H5.CHNS.BrH.Sn/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;3*1-2-4-6-5-3-1;2-1-3;;/h1-20H;3*1-5H;3H;1H;/q+1;3*-1;;;+4/p-2 |
InChI-Schlüssel |
UZWLJCIJIBDAJI-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C(#N)[S-].[Br-].[Sn+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


